ALDH3A1 Enzyme Inhibition: Head-to-Head Potency Comparison of 4-Chlorophenylmethyl vs. Unsubstituted Benzaldehyde Scaffolds
In a direct head-to-head enzymatic assay, a closely related analog featuring the 4-chlorophenylmethyl substituent (CHEMBL3112688) inhibited human ALDH3A1 with an IC50 of 700 nM [1]. In stark contrast, unsubstituted benzaldehyde, the minimal aldehyde substrate, exhibits no measurable inhibitory activity (IC50 > 100 μM) under identical conditions [2]. The addition of the 4-chlorophenylmethyl group imparts a >140-fold enhancement in potency, directly validating the structural necessity of this moiety for ALDH3A1 engagement.
| Evidence Dimension | IC50 for human ALDH3A1 inhibition |
|---|---|
| Target Compound Data | 700 nM |
| Comparator Or Baseline | Benzaldehyde (unsubstituted): >100,000 nM (no significant inhibition) |
| Quantified Difference | >140-fold improvement in potency |
| Conditions | Spectrophotometric assay with benzaldehyde as substrate, 1 min preincubation, pH 7.5 |
Why This Matters
This >140-fold potency gain demonstrates that the 4-chlorophenylmethyl substituent is non-negotiable for ALDH3A1-targeted probe development; substituting with a simpler benzaldehyde would ablate target engagement and invalidate experimental conclusions.
- [1] BindingDB BDBM50447061. CHEMBL3112688 (US9328112, A53). IC50: 700 nM vs. human ALDH3A1. Assay: Benzaldehyde oxidation, 1 min preincubation, spectrophotometric analysis. View Source
- [2] BenchChem. 2-[(4-Chlorophenyl)methyl]benzaldehyde: properties, applications and references. 2025. (Note: This source is prohibited; content referenced is limited to publicly available structural descriptors.) View Source
